molecular formula C22H16FN3O B4307005 2-AMINO-4-(2-FLUOROPHENYL)-7-HYDROXY-1-PHENYL-1,4-DIHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-4-(2-FLUOROPHENYL)-7-HYDROXY-1-PHENYL-1,4-DIHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B4307005
M. Wt: 357.4 g/mol
InChI Key: BQKRQLJWCDVZDS-UHFFFAOYSA-N
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Description

2-AMINO-4-(2-FLUOROPHENYL)-7-HYDROXY-1-PHENYL-1,4-DIHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as amino, hydroxy, phenyl, and fluorophenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(2-FLUOROPHENYL)-7-HYDROXY-1-PHENYL-1,4-DIHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(2-FLUOROPHENYL)-7-HYDROXY-1-PHENYL-1,4-DIHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-AMINO-4-(2-FLUOROPHENYL)-7-HYDROXY-1-PHENYL-1,4-DIHYDRO-3-QUINOLINECARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-AMINO-4-(2-FLUOROPHENYL)-7-HYDROXY-1-PHENYL-1,4-DIHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with DNA, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(2-chlorophenyl)-7-hydroxy-1-phenyl-1,4-dihydroquinoline-3-carbonitrile
  • 2-amino-4-(2-bromophenyl)-7-hydroxy-1-phenyl-1,4-dihydroquinoline-3-carbonitrile
  • 2-amino-4-(2-methylphenyl)-7-hydroxy-1-phenyl-1,4-dihydroquinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-AMINO-4-(2-FLUOROPHENYL)-7-HYDROXY-1-PHENYL-1,4-DIHYDRO-3-QUINOLINECARBONITRILE lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-4-(2-fluorophenyl)-7-hydroxy-1-phenyl-4H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O/c23-19-9-5-4-8-16(19)21-17-11-10-15(27)12-20(17)26(22(25)18(21)13-24)14-6-2-1-3-7-14/h1-12,21,27H,25H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKRQLJWCDVZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)O)C(C(=C2N)C#N)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-AMINO-4-(2-FLUOROPHENYL)-7-HYDROXY-1-PHENYL-1,4-DIHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 2
2-AMINO-4-(2-FLUOROPHENYL)-7-HYDROXY-1-PHENYL-1,4-DIHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 3
2-AMINO-4-(2-FLUOROPHENYL)-7-HYDROXY-1-PHENYL-1,4-DIHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 4
2-AMINO-4-(2-FLUOROPHENYL)-7-HYDROXY-1-PHENYL-1,4-DIHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 5
2-AMINO-4-(2-FLUOROPHENYL)-7-HYDROXY-1-PHENYL-1,4-DIHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 6
Reactant of Route 6
2-AMINO-4-(2-FLUOROPHENYL)-7-HYDROXY-1-PHENYL-1,4-DIHYDRO-3-QUINOLINECARBONITRILE

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